N-(biphenyl-2-yl)-2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
“N-(biphenyl-2-yl)-2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” is a structurally complex small molecule featuring a 1,2,4-triazole core substituted with a 4-bromophenyl group at position 4, a pyridin-4-yl moiety at position 5, and a sulfanyl-acetamide side chain at position 2. The acetamide group is further substituted with a biphenyl-2-yl moiety. This compound belongs to a class of triazole derivatives known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antioxidant properties . The presence of electron-withdrawing groups, such as bromine on the phenyl ring, and the pyridine moiety may enhance binding affinity to biological targets, while the biphenyl group could influence lipophilicity and pharmacokinetic properties .
Properties
IUPAC Name |
2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20BrN5OS/c28-21-10-12-22(13-11-21)33-26(20-14-16-29-17-15-20)31-32-27(33)35-18-25(34)30-24-9-5-4-8-23(24)19-6-2-1-3-7-19/h1-17H,18H2,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTKDJDYZARQKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)Br)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20BrN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477330-39-5 | |
| Record name | N-[1,1'-BIPHENYL]-2-YL-2-{[4-(4-BROMOPHENYL)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
N-(biphenyl-2-yl)-2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that exhibits potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, which includes a biphenyl moiety, a triazole ring, and a sulfanyl linkage, suggests various interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Overview
The compound has a molecular formula of C27H20BrN5OS and a molecular weight of approximately 541.06 g/mol. The structural features include:
- Biphenyl moiety : Contributes to hydrophobic interactions.
- Triazole ring : Known for diverse biological properties including antifungal and anticancer activities.
- Sulfanyl linkage : May enhance reactivity towards biological targets.
Anticancer Properties
Preliminary studies indicate that compounds containing triazole rings exhibit significant anticancer properties. For instance, related triazole derivatives have shown high potency against various cancer cell lines. In vitro studies have demonstrated that this compound could inhibit cell proliferation in human cancer cell lines (e.g., HCT116) with IC50 values comparable to established anticancer drugs like doxorubicin .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial activity. Triazoles are often associated with antibacterial properties; thus, it is hypothesized that this compound may also exhibit similar effects against bacterial strains such as Staphylococcus aureus and Escherichia coli. Further studies are needed to quantify this activity through standard methods such as the agar disc-diffusion assay .
The mechanisms by which this compound exerts its biological effects are still being elucidated. However, several hypotheses include:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer cell metabolism or bacterial growth.
- Receptor Modulation : It might bind to receptors that regulate cell proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Potential induction of oxidative stress in target cells.
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step organic reactions. Key studies have focused on optimizing reaction conditions to maximize yield and purity while evaluating biological activity through structure–activity relationship (SAR) analyses .
Comparative Analysis
A comparative analysis with structurally similar compounds reveals that while many share the triazole ring feature, the unique combination of biphenyl and sulfanyl groups in this compound may confer distinct biological activities:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-{[4-(4-bromophenyl)-5-pyridinyl]-triazol}-thioacetamide | Contains a triazole and thioamide | Lacks biphenyl moiety |
| 5-{(pyridin-3-yloxy)}triazole | Triazole with pyridine substituent | No sulfanyl group |
| N-(phenethyl)-triazole | Simple triazole derivative | Lacks complex substituents |
Scientific Research Applications
Biological Applications
- Antifungal Activity : Compounds containing triazole rings are known for their antifungal properties. Preliminary studies suggest that N-(biphenyl-2-yl)-2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may exhibit similar activity against various fungal pathogens due to its structural characteristics.
- Anticancer Potential : Research indicates that triazole derivatives can possess anticancer properties. The compound's ability to interact with specific enzymes or receptors involved in cancer progression makes it a candidate for further investigation in cancer therapies .
- Anti-inflammatory Effects : The compound's structural features suggest potential anti-inflammatory effects, which could be explored in the context of treating inflammatory diseases.
Synthesis and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions that require careful optimization of reaction conditions such as temperature and solvent choice to maximize yield and purity. Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
| Step | Reaction | Conditions |
|---|---|---|
| 1 | Synthesis of biphenyl derivative | Reflux in ethanol |
| 2 | Formation of triazole ring | Use of appropriate catalysts |
| 3 | Sulfanylation step | Controlled temperature |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triazole-Based Acetamide Derivatives
Key Findings
Pyridine Position :
- The target compound’s pyridin-4-yl group (vs. pyridin-3-yl in ) may improve hydrogen-bonding interactions with target proteins due to the nitrogen’s orientation .
- Pyridin-2-yl derivatives (e.g., ) show reduced antimicrobial activity compared to pyridin-4-yl analogs, suggesting positional sensitivity .
Aryl Substituents: Electron-withdrawing groups: The 4-bromophenyl group in the target compound and enhances stability and binding affinity, as bromine’s electronegativity polarizes the aromatic system . Sulfamoylphenyl vs.
Biological Activity: Compounds with 4-sulfamoylphenyl () exhibit broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL against E. coli and S. aureus), attributed to the sulfonamide’s role in disrupting folate synthesis . KA-series derivatives () with electron-withdrawing substituents (e.g., -NO₂, -Br) on the aryl ring show superior anti-inflammatory activity (IC₅₀: 12–18 µM) compared to electron-donating groups.
Fluorophenyl Analogs :
- The 2-fluorophenyl analog () demonstrates moderate antioxidant activity (50% radical scavenging at 50 µM), likely due to fluorine’s inductive effects enhancing radical stabilization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
